

Clomethiazole metabolites identification and activity

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Compound Focus: Clomethiazole

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Identified Metabolites and Their Biological Activity

The table below summarizes the key metabolites of **clomethiazole** identified in preclinical and clinical research, along with their observed activities.

Metabolite Name/Code	Chemical Structure Description	Observed Biological Activity & Notes	Key Research Findings
Clomethiazole (Parent)	5-(2-chloroethyl)-4-methylthiazole [1]	Sedative, hypnotic, anticonvulsant, neuroprotective [2] [3]	Primary active compound; neuroprotective in gerbil global ischemia model [3]

| **NLA-715** | 5-(2-chloro-1-hydroxyethyl)-4-methylthiazole [3] | Contributes to sedative effect [3] | • Major metabolite in gerbils and humans [3]. • Reached brain concentrations 2.2x higher than parent compound in gerbils [3]. • Inhibited locomotor activity in mice (ED₅₀: 240 μmol kg⁻¹), but **not neuroprotective** at tested dose [3]. | | **NLA-272** | 5-(1-hydroxyethyl)-4-methylthiazole [3] | Minimal to no sedative or neuroprotective activity [3] | • Minor metabolite [3]. • Achieved high brain concentration in gerbils (38x parent) but **not sedative** and **not neuroprotective** at tested dose [3]. | | **NLA-511** | 5-acetyl-4-methylthiazole [3] | Minimal to no sedative or neuroprotective activity [3] | • Minor metabolite [3]. • Achieved very high

brain concentration in gerbils (92x parent) but **not sedative** and **not neuroprotective** at tested dose [3]. | | **Reactive Intermediates** | Proposed CN epoxide (oxaziridine) and others [4] [5] | Mechanism-based inactivation of CYP enzymes [4] [5] | • Predicted via *in silico* DFT calculations, not isolated [4] [5]. • Form covalent adducts with Cytochrome P450 proteins (CYP2E1, CYP3A4, CYP2D6), leading to enzyme inhibition [4] [5]. |

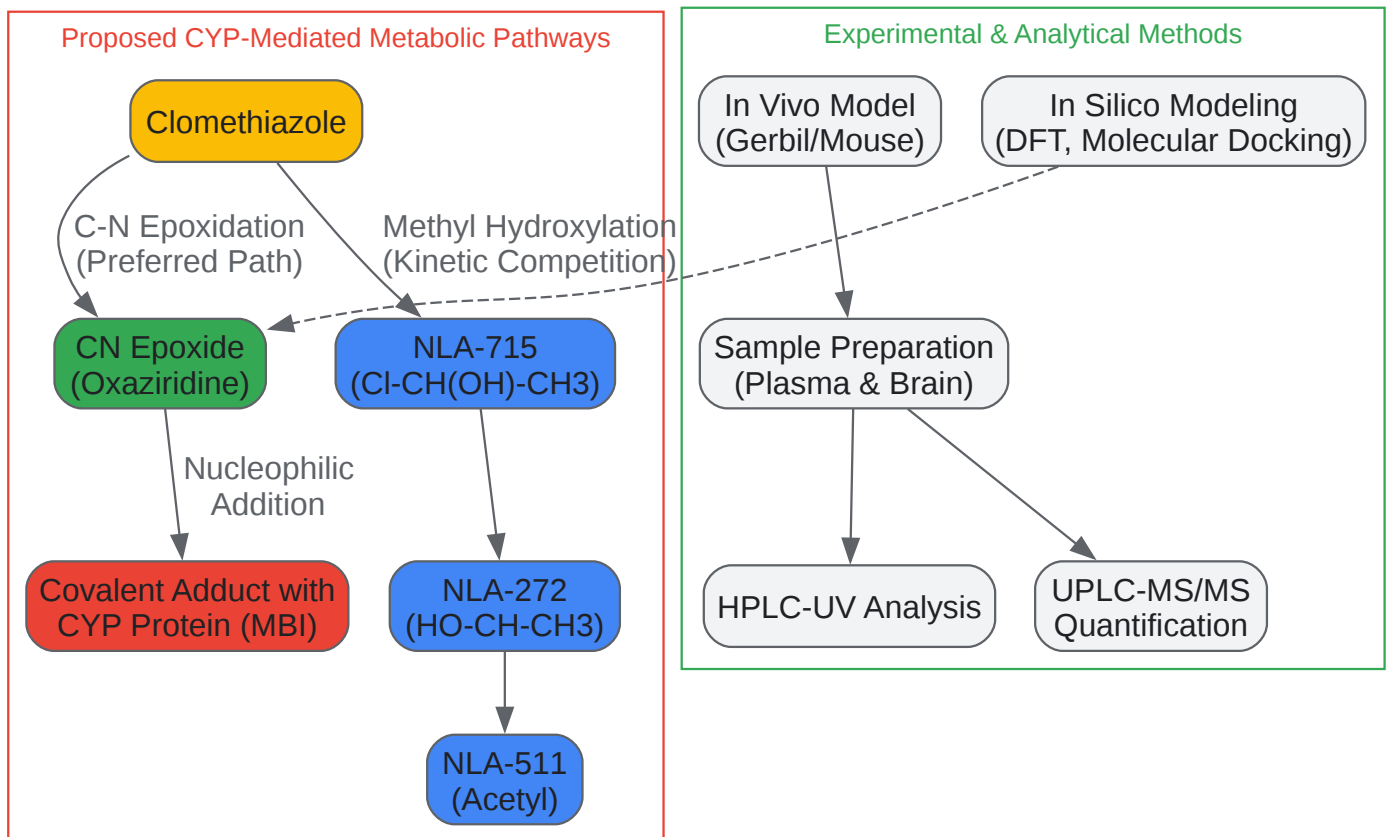
Analytical Methods for Metabolite Identification

The following experimental protocols are cited in the research for identifying and quantifying **clomethiazole** and its metabolites.

- **Sample Preparation (Plasma & Brain Tissue)** [3]
 - **Plasma:** Centrifuge trunk blood at 300 rpm for 30 minutes. Extract 100 µL plasma with 515 µL perchloric acid (200 mM), then centrifuge at 13,000 rpm for 15 minutes.
 - **Brain Tissue:** Homogenize brain in water, centrifuge, and treat the supernatant similarly to plasma.
- **High-Performance Liquid Chromatography (HPLC) Analysis** [3]
 - **For Clomethiazole:** Use a reversed-phase ODS column (e.g., 25x4.6 mm, 5 µm). Mobile phase: 70% 25 mM KH₂PO₄ (pH 4.6) and 30% acetonitrile. Flow rate: 1.2 ml/min. UV detection at 254 nm.
 - **For Metabolites (NLA-715, NLA-272, NLA-511):** Use a reversed-phase C8 column (e.g., 250x4.6 mm, 5 µm). Mobile phase: 75% 25 mM KH₂PO₄ (pH 3.5), 15% acetonitrile, and 10% methanol. Flow rate: 1 ml/min. UV detection at 250 nm.
- **Solid-Phase Extraction (SPE) for Metabolites** [3]
 - Use C8 mini-columns. Condition with methanol and equilibrate with water. Load plasma sample diluted in water. Wash with water, then elute analytes with 25 mM KH₂PO₄ in 30% acetonitrile (pH 3.5).
- **Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)** [6]
 - This method is used for determining drug concentrations in clinical samples. For example, blood **clomethiazole** concentrations can be determined using an Acquity UPLC system connected to a Xevo-XS tandem mass spectrometer.

Metabolic Pathways and CYP-Mediated Bioactivation

Recent advanced *in silico* studies have elucidated the molecular mechanisms of **clomethiazole** biotransformation by Cytochrome P450 (CYP) enzymes [4] [5]. The following diagram maps the proposed metabolic pathways and the experimental workflow for metabolite investigation.



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The diagram illustrates two major fates of **clomethiazole**: direct hydroxylation to NLA-715 and the preferred bioactivation pathway via C-N epoxidation. The **oxaziridine intermediate** is highly reactive and leads to **mechanism-based inactivation (MBI)** of CYP enzymes by forming stable covalent adducts with the enzyme's protein structure, rather than proceeding to classic oxidative metabolites [4] [5]. This MBI potently inhibits CYP enzymes, particularly **CYP2E1**, **CYP3A4**, and **CYP2D6** [4] [5]. This specific property is the

basis for its investigational use in conditions where CYP2E1 suppression is theorized to be beneficial, such as mitigating oxidative liver damage during alcohol withdrawal [6].

Key Takeaways for Researchers

- **Parent Drug is Key for Neuroprotection:** Evidence indicates that the neuroprotective effects in models of cerebral ischemia are primarily mediated by the parent **clomethiazole** compound, not its primary metabolites [3].
- **Metabolites Contribute Differently to Effects:** The sedative-hypnotic activity results from the combined action of the parent drug and its major metabolite, NLA-715 [3].
- **CYP Inhibition is a Defined Mechanism:** The well-documented inhibition of CYP enzymes by **clomethiazole** is now explained at a molecular level through mechanism-based inactivation via reactive intermediates [4] [5] [6].

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